N-(4-fluorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
Overview
Description
N-(4-fluorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a fluorophenyl group, a dimethyl group, and a hexahydroquinoline core
Scientific Research Applications
Labeling and Evaluation for Peripheral Benzodiazepine Receptors
Compounds related to N-(4-fluorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide have been investigated for their potential as radioligands for peripheral benzodiazepine receptors (PBR), which could aid in the noninvasive assessment of PBR in vivo with positron emission tomography (PET) (Matarrese et al., 2001).
Cytotoxic Activity and Molecular Docking Studies
Another area of application is in the synthesis of amino- and fluoro-substituted quinoline derivatives for their cytotoxic activity against various carcinoma cell lines. These compounds have shown significant anticancer activity, suggesting their potential as novel anticancer agents. Molecular docking studies have further provided insights into their probable mechanism of action (Bhatt et al., 2015).
Drug Efflux Transporters Evaluation
Quinoline derivatives have also been synthesized and evaluated as PET probes for assessing the function of major drug efflux transporters, such as P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). These studies are crucial for understanding drug resistance mechanisms in cancer treatment (Kawamura et al., 2011).
Amylolytic Agents
Some fluorine-bearing quinoline derivatives have been shown to possess activity against Aspergillus fungi as amylolytic agents, highlighting their potential application in antifungal research and treatment (Makki et al., 2012).
Electrochromic and Electrofluorescent Applications
In the field of polymer chemistry, quinoline derivatives have been incorporated into polyamides to create materials with electrochromic and electrofluorescent dual-switching properties. These materials show promising applications in smart windows, displays, and optical devices due to their reversible multicolor electrochromic characteristics and fluorescence modulation ability (Sun et al., 2016).
Redox Properties and Antituberculosis Activity
The redox properties of quinoxaline-2-carboxamide 1,4-di-N-oxides have been studied to understand their mechanism of action against tuberculosis. These studies suggest that charge transfer processes might play a role in their antimicrobial activity, offering insights for designing future antitubercular drugs (Moreno et al., 2011).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 4-fluoroaniline with a suitable diketone, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs optimized reaction conditions, including the use of automated reactors and advanced purification techniques to achieve consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Properties
IUPAC Name |
N-(4-fluorophenyl)-7,7-dimethyl-2,5-dioxo-6,8-dihydro-1H-quinoline-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3/c1-18(2)8-14-12(15(22)9-18)7-13(17(24)21-14)16(23)20-11-5-3-10(19)4-6-11/h3-7H,8-9H2,1-2H3,(H,20,23)(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERPAPBOGRMNBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(C(=O)N2)C(=O)NC3=CC=C(C=C3)F)C(=O)C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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